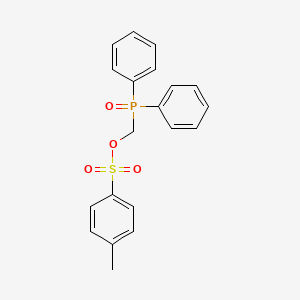

甲苯磺酰氧甲基二苯基氧化膦

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phosphine oxides, such as diphenylphosphine oxide, are a type of organic phosphorus compound. They are typically white solids that are soluble in polar organic solvents .

Synthesis Analysis

Phosphine oxides can be synthesized by reacting phosphite esters with Grignard reagents, followed by acid treatment of the reaction product .Molecular Structure Analysis

The molecular structure of phosphine oxides is typically characterized by a phosphorus atom bonded to an oxygen atom and two phenyl groups .Chemical Reactions Analysis

Phosphine oxides can undergo various chemical reactions. For example, they can be deoxygenated to form phosphines, which are useful as ligands in catalysis .Physical And Chemical Properties Analysis

Phosphine oxides are typically white solids that are soluble in polar organic solvents . They have a high thermal stability and are resistant to reduction .科学研究应用

有机合成中的催化

甲苯磺酰氧甲基二苯基氧化膦已用于有机合成领域,特别是在催化芳基化过程中。例如,它已用于涉及具有挑战性的底物(如芳基和乙烯基氯化物、氟化物和甲苯磺酸酯)的交叉偶联反应中。阿克曼的工作中对此进行了重点介绍,其中详细介绍了使用杂原子取代的仲膦氧化物(HASPO),包括甲苯磺酰氧甲基二苯基氧化膦,用于此类应用 (Ackermann, 2007).

液晶研究

在液晶的研究中,甲苯磺酰氧甲基二苯基氧化膦发挥着重要作用。例如,一种与该氧化物相关的化合物三苯基氧化膦(TPPO),带有特定的部分,表现出柱状液晶相。正如畑野和加藤所报道,它对碱金属阳离子有反应,这是由于阳离子和膦氧化物之间的相互作用 (Hatano & Kato, 2006).

手性合成应用

甲苯磺酰氧甲基二苯基氧化膦已用于手性化合物的合成中。Harmat 和 Warren 描述了它以立体选择性方式创建手性碳原子的用途。这是通过对环状烯丙基膦氧化物进行亲电攻击实现的,其中该化合物在手性分子形成中起着至关重要的作用 (Harmat & Warren, 1990).

牙科材料研究

在牙科材料研究中,已对酰基膦氧化物的衍生物(包括甲苯磺酰氧甲基二苯基氧化膦)在光固化牙科树脂中的光引发行为进行了研究。这些研究旨在了解这些化合物在各种树脂配方中的 UV-VIS 光谱和光聚合行为,正如池村及其同事所探讨的那样 (Ikemura et al., 2008).

在光致发光和电致发光器件中的应用

该化合物已被研究其在提高某些材料的光致发光和电致发光性能方面的潜力。例如,徐及其同事研究了螯合膦氧化物配体在 EuIII 络合物中的应用,在发光效率方面显示出有希望的结果,这可能对器件制造产生影响 (Xu et al., 2006).

作用机制

Target of Action

Phosphine oxides, a related class of compounds, are known to interact with various biological targets .

Mode of Action

Tosyloxymethyldiphenylphosphine oxide is a type of phosphine oxide. Phosphine oxides are known to undergo reduction reactions, converting back to phosphines . This reduction can occur with retention or inversion of the stereogenic phosphorus atom depending on the nature of the reducing agent and the presence of an additive .

Biochemical Pathways

Phosphine oxides and related phosphorus-containing functional groups are known to be relevant in the area of organometallic catalysis and organocatalysis .

Pharmacokinetics

Phosphine oxides are known to have high solubility and metabolic stability, which can impact their bioavailability .

Result of Action

The reduction of phosphine oxides to phosphines is a key reaction in organometallic chemistry and can have significant implications in catalysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tosyloxymethyldiphenylphosphine oxide. For instance, the presence of oxygen can lead to the easy and spontaneous oxidation of phosphines . Therefore, the storage and handling conditions of Tosyloxymethyldiphenylphosphine oxide can significantly impact its reactivity and stability.

安全和危害

未来方向

属性

IUPAC Name |

diphenylphosphorylmethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19O4PS/c1-17-12-14-20(15-13-17)26(22,23)24-16-25(21,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKRDUYSXQTLDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19O4PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tosyloxymethyldiphenylphosphine oxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384297.png)

![Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2384302.png)

![4-acetyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2384304.png)

![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2384305.png)

![(2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2384306.png)